molecular formula C13H24N2 B5023782 1-bicyclo[2.2.1]hept-2-yl-4-ethylpiperazine

1-bicyclo[2.2.1]hept-2-yl-4-ethylpiperazine

Cat. No.: B5023782
M. Wt: 208.34 g/mol
InChI Key: IEJJKWFKGNZYCS-UHFFFAOYSA-N
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Description

The compound “1-bicyclo[2.2.1]hept-2-yl-4-ethylpiperazine” is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . The “bicyclo[2.2.1]hept-2-yl” part indicates a specific type of cycloalkane structure known as norbornane .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the bicyclic and piperazine moieties. These structures could potentially influence the compound’s reactivity and physical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, many piperazine derivatives are used in medicinal chemistry and can interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2/c1-2-14-5-7-15(8-6-14)13-10-11-3-4-12(13)9-11/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJJKWFKGNZYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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